molecular formula C8H7NO2 B1298106 2-Methylbenzo[d]oxazol-6-ol CAS No. 5078-07-9

2-Methylbenzo[d]oxazol-6-ol

Cat. No. B1298106
Key on ui cas rn: 5078-07-9
M. Wt: 149.15 g/mol
InChI Key: RZKJWYDRDBVDJJ-UHFFFAOYSA-N
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Patent
US07449475B2

Procedure details

A slurry of 2-methyl-1,3-benzoxazol-6-ol (7.1 g, 47.8 mmol) in tetrahydrofuran was cooled to 10° C. and triethylamine (5.8 mL, 81.3 mmol) was added in one portion, followed by the addition of acetyl chloride (11.3 mL, 81.6 mmol) in small portions. After stirring at room temperature over night the reaction mixture was partitioned between water and ethyl acetate. The organic phase was washed twice with water and concentrated to give the titled compound (8.2 g, 90%) as a beige solid.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
11.3 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[C:9]([OH:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.C(N(CC)CC)C.[C:19](Cl)(=[O:21])[CH3:20]>O1CCCC1>[C:19]([O:11][C:9]1[CH:8]=[CH:7][C:5]2[N:6]=[C:2]([CH3:1])[O:3][C:4]=2[CH:10]=1)(=[O:21])[CH3:20]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
CC=1OC2=C(N1)C=CC(=C2)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
11.3 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature over night the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was partitioned between water and ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed twice with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC2=C(N=C(O2)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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